An In-depth Technical Guide to 1-Ethylcyclopentanol: Chemical Properties and Structure
An In-depth Technical Guide to 1-Ethylcyclopentanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-Ethylcyclopentanol, a key intermediate in various chemical syntheses. The information is presented to support research and development activities in the pharmaceutical and chemical industries.
Chemical Identity and Structure
1-Ethylcyclopentanol is a tertiary alcohol with a cyclopentane (B165970) ring. The hydroxyl group and an ethyl group are attached to the same carbon atom of the ring.
| Identifier | Value |
| IUPAC Name | 1-ethylcyclopentan-1-ol[1] |
| CAS Number | 1462-96-0[1] |
| Molecular Formula | C₇H₁₄O[1] |
| SMILES | CCC1(CCCC1)O[1] |
| InChI | InChI=1S/C7H14O/c1-2-7(8)5-3-4-6-7/h8H,2-6H2,1H3[1] |
| InChIKey | LPCWIFPJLFCXRS-UHFFFAOYSA-N[1] |
digraph "1-Ethylcyclopentanol_Identifiers" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Logical Relationship of 1-Ethylcyclopentanol Identifiers", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"1-Ethylcyclopentanol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IUPAC Name" [label="1-ethylcyclopentan-1-ol"]; "CAS Number" [label="1462-96-0"]; "Molecular Formula" [label="C₇H₁₄O"]; "SMILES" [label="CCC1(CCCC1)O"]; "InChI" [label="InChI=1S/C7H14O/c1-2-7(8)5-3-4-6-7/h8H,2-6H2,1H3"]; "InChIKey" [label="LPCWIFPJLFCXRS-UHFFFAOYSA-N"];
"1-Ethylcyclopentanol" -> "IUPAC Name" [label="is named"]; "1-Ethylcyclopentanol" -> "CAS Number" [label="is registered as"]; "1-Ethylcyclopentanol" -> "Molecular Formula" [label="has formula"]; "Molecular Formula" -> "SMILES" [label="represented by"]; "Molecular Formula" -> "InChI" [label="represented by"]; "InChI" -> "InChIKey" [label="hashed to"]; }
Physicochemical Properties
1-Ethylcyclopentanol is a colorless to light yellow liquid.[2][3] A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| Molecular Weight | 114.19 g/mol [1][2] |
| Density | 0.909 g/mL at 25 °C[2][3] |
| Boiling Point | 153-154 °C[2][3] |
| Melting Point | -10 °C[2] |
| Flash Point | 49 °C (120.9 °F)[2][4] |
| Refractive Index | n20/D 1.454[4] |
| Solubility | Moderately soluble in water, more soluble in organic solvents.[5] |
Synthesis
A common and efficient method for the synthesis of 1-Ethylcyclopentanol is the Grignard reaction between cyclopentanone (B42830) and an ethyl magnesium halide.[2][3]
Experimental Protocol: Grignard Synthesis of 1-Ethylcyclopentanol
This protocol is based on a literature procedure.[6]
Materials:
-
Magnesium turnings
-
Cyclopentanone
-
Tetrahydrofuran (THF), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
n-Hexane
-
Ice
Equipment:
-
Three-neck round-bottom flask equipped with a dropping funnel, condenser, and mechanical stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Grignard Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, add magnesium turnings to anhydrous THF. Slowly add a solution of bromoethane in anhydrous THF to initiate the reaction. Once initiated, the reaction is exothermic. Maintain a gentle reflux by controlling the addition rate of the bromoethane solution. After the addition is complete, continue to stir the mixture at reflux for an additional 1.5 hours to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).
-
Reaction with Cyclopentanone: Cool the Grignard reagent solution to 0-5 °C using an ice bath. Slowly add a solution of cyclopentanone in anhydrous THF via the dropping funnel, ensuring the temperature does not exceed 5 °C. After the addition is complete, stir the reaction mixture for an additional hour at this temperature.
-
Quenching and Work-up: Pour the reaction mixture into a beaker containing a stirred mixture of ice and water. Slowly add concentrated hydrochloric acid to dissolve the magnesium salts, keeping the temperature below 20 °C.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with n-hexane. Combine the organic layers and wash them with water. Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator to obtain the crude product.
-
Distillation: Purify the crude 1-Ethylcyclopentanol by vacuum distillation.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 1-Ethylcyclopentanol.
-
¹H NMR: Data available in public databases such as PubChem.[1]
-
¹³C NMR: Data available in public databases such as PubChem.[1]
-
IR Spectroscopy: The infrared spectrum will show a characteristic broad absorption band for the O-H stretch of the alcohol group. Data is available on the NIST WebBook.[7]
-
Mass Spectrometry: The mass spectrum of 1-Ethylcyclopentanol is available on the NIST WebBook and in PubChem.[1][8]
Reactivity
As a tertiary alcohol, 1-Ethylcyclopentanol exhibits characteristic reactivity.
-
Oxidation: Tertiary alcohols are generally resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[9] Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.
-
Dehydration: Acid-catalyzed dehydration of 1-Ethylcyclopentanol will lead to the formation of alkenes, primarily 1-ethylcyclopent-1-ene, following Zaitsev's rule.[10] This reaction typically proceeds through an E1 mechanism involving a stable tertiary carbocation intermediate.[10][11]
-
Substitution Reactions: Tertiary alcohols can undergo Sₙ1 substitution reactions with hydrogen halides.[10] The hydroxyl group is first protonated to form a good leaving group (water), which then departs to form a stable tertiary carbocation. The carbocation is then attacked by the halide nucleophile.
References
- 1. 1-Ethylcyclopentanol | C7H14O | CID 137018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Ethylcyclopentanol 96 1462-96-0 [sigmaaldrich.com]
- 5. CAS 1462-96-0: 1-Ethylcyclopentanol | CymitQuimica [cymitquimica.com]
- 6. 1-Ethylcyclopentanol synthesis - chemicalbook [chemicalbook.com]
- 7. Cyclopentanol, 1-ethyl- [webbook.nist.gov]
- 8. Cyclopentanol, 1-ethyl- [webbook.nist.gov]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
